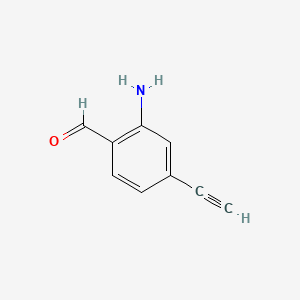

2-Amino-4-ethynylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-ethynylbenzaldehyde is an organic compound with the molecular formula C9H7NO. It is a derivative of benzaldehyde, featuring an amino group at the second position and an ethynyl group at the fourth position on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethynylbenzaldehyde typically involves the Sonogashira coupling reaction. This method starts with 4-bromobenzaldehyde, which reacts with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide to form 4-(trimethylsilyl)ethynylbenzaldehyde. The trimethylsilyl group is then removed using a base to yield 4-ethynylbenzaldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethynylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethynyl group can participate in Sonogashira coupling reactions to form various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts and copper iodide are commonly used in Sonogashira coupling reactions.

Major Products:

Oxidation: 2-Amino-4-ethynylbenzoic acid.

Reduction: 2-Amino-4-ethynylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Amino-4-ethynylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Its derivatives are explored for potential therapeutic applications, including enzyme inhibitors and anticancer agents.

Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4-ethynylbenzaldehyde involves its reactivity with various biological molecules. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

4-Ethynylbenzaldehyde: Lacks the amino group, making it less reactive in certain biological applications.

2-Amino-4-methylbenzaldehyde: Lacks the ethynyl group, resulting in different reactivity and applications.

Uniqueness: 2-Amino-4-ethynylbenzaldehyde is unique due to the presence of both the amino and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. This dual functionality allows for a broader range of modifications and interactions compared to its similar compounds.

Biological Activity

4-Iodo-2,3-dihydro-1H-inden-5-ol is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 10015-99-3 |

| Molecular Formula | C9H7I |

| Molecular Weight | 218.05 g/mol |

| IUPAC Name | 4-Iodo-2,3-dihydro-1H-inden-5-ol |

| Canonical SMILES | C1CC2=C(C1=CC=C2)C(CO)=I |

The biological activity of 4-iodo-2,3-dihydro-1H-inden-5-ol is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its iodo group enhances lipophilicity, which may influence its binding affinity to certain proteins.

Pharmacological Effects

Research indicates that compounds similar to 4-iodo-2,3-dihydro-1H-inden-5-ol exhibit various pharmacological effects:

- Neurotransmitter Modulation : It may act as an inhibitor of monoamine transporters, affecting dopamine and serotonin levels.

- Anti-inflammatory Properties : Some studies suggest that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 4-iodo-2,3-dihydro-1H-inden-5-ol.

Study on Monoamine Transporters

A notable study screened various psychoactive substances for their ability to inhibit monoamine transporters. The findings indicated that compounds with similar structures were effective at submicromolar concentrations against dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests that 4-iodo-2,3-dihydro-1H-inden-5-ol may also possess similar inhibitory properties.

Anti-inflammatory Mechanisms

In a study investigating cannabinoid receptor interactions, it was found that certain indene derivatives could inhibit pro-inflammatory cytokines in vitro . This suggests a potential pathway through which 4-iodo-2,3-dihydro-1H-inden-5-ol could exert anti-inflammatory effects.

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C9H7NO |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

2-amino-4-ethynylbenzaldehyde |

InChI |

InChI=1S/C9H7NO/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-6H,10H2 |

InChI Key |

WUHVEYVTWNJAEA-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=C(C=C1)C=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.